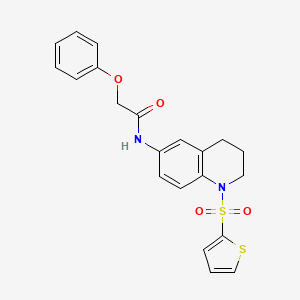

2-phenoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-phenoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a useful research compound. Its molecular formula is C21H20N2O4S2 and its molecular weight is 428.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Types of reactions:

Oxidation: The phenoxy group can undergo oxidation, potentially forming phenolic derivatives.

Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

Substitution: The compound may undergo nucleophilic substitution reactions, particularly at the sulfonyl or acetamide positions.

Common reagents and conditions: Oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminium hydride for reduction, and nucleophiles like sodium azide for substitution reactions.

Major products: Oxidation yields phenolic derivatives, reduction produces sulfides, and substitution reactions can introduce various functional groups depending on the nucleophile used.

4. Scientific Research Applications: This compound's diverse functional groups make it suitable for a variety of research applications:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential as a bioactive molecule in drug design due to its unique structure.

Medicine: Investigation into its efficacy as a pharmaceutical agent, potentially in areas such as anti-inflammatory or anticancer treatments.

Industry: Used in materials science, possibly in the development of new polymers or as a catalyst in certain chemical processes.

Mecanismo De Acción

Mechanism: The compound's biological activity is hypothesized to arise from interactions between its functional groups and specific molecular targets within cells. These interactions can disrupt or modulate cellular pathways.

Molecular targets and pathways: Potentially interacts with enzyme active sites or receptor binding sites, leading to changes in cellular functions. Specific pathways affected could include signal transduction pathways or enzymatic activity modulation.

6. Comparison with Similar Compounds: When compared to other sulfonyl-containing tetrahydroquinoline compounds, 2-phenoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide stands out due to its unique phenoxyacetamide group.

Comparación Con Compuestos Similares

N-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylacetamide

2-phenoxy-N-(1-(benzylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Uniqueness: The presence of the thiophen-2-ylsulfonyl group versus the more commonly seen benzylsulfonyl group confers different reactivity and potential bioactivity, making it a valuable molecule for specialized research.

Actividad Biológica

2-phenoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS Number: 941882-53-7) is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant studies that highlight its efficacy against various cellular models.

The molecular formula of this compound is C21H20N2O4S2 with a molecular weight of 428.5 g/mol. The compound features a unique phenoxyacetamide structure combined with a thiophenesulfonyl moiety, which may contribute to its biological activity.

The biological activity of this compound is hypothesized to arise from its interactions with specific molecular targets within cells. These interactions can disrupt or modulate cellular pathways, particularly those involving enzyme active sites or receptor binding sites. Potential pathways affected include:

- Signal Transduction Pathways : Modulation of signaling cascades that regulate cell growth and apoptosis.

- Enzymatic Activity : Inhibition or activation of specific enzymes involved in cancer progression.

Cytotoxicity Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of related compounds on various cancer cell lines:

- MTT Assay : This assay measures cell viability and has been employed to assess the cytotoxic effects of tetrahydroquinoline derivatives.

- Apoptosis Induction : Studies have shown that certain derivatives activate caspases involved in the apoptotic pathway, leading to programmed cell death in cancer cells.

Case Studies

A case study focusing on a structurally similar compound demonstrated significant anticancer activity against multiple tumor types:

Study Overview :

- Title : Antiproliferative Activity of Tetrahydroquinoline Derivatives

- Objective : To evaluate the cytotoxic effects on various cancer cell lines.

Results :

The study revealed that compounds with a similar sulfonamide group exhibited IC50 values ranging from 0.15 µM to 10 µM across different cancer types, indicating a strong potential for development as anticancer agents.

Propiedades

IUPAC Name |

2-phenoxy-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S2/c24-20(15-27-18-7-2-1-3-8-18)22-17-10-11-19-16(14-17)6-4-12-23(19)29(25,26)21-9-5-13-28-21/h1-3,5,7-11,13-14H,4,6,12,15H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRNWHLWCSXXUSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)COC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.